4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .
Industrial Production Methods
While specific industrial production methods for 4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of efficient catalysts, scalable reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the methoxy and methyl positions, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized pyrrolo[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
Ribociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Palbociclib: Another CDK4/6 inhibitor with a similar mechanism of action.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-5-10-6-3-4-9-7(6)8(11-5)12-2/h3-4,9H,1-2H3 |
InChI Key |
UOSUSTODWRHCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)OC)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.